molecular formula C12H10O2 B14679051 2-(2H-1-Benzopyran-2-ylidene)propanal CAS No. 38205-36-6

2-(2H-1-Benzopyran-2-ylidene)propanal

Cat. No.: B14679051
CAS No.: 38205-36-6
M. Wt: 186.21 g/mol
InChI Key: GADCHOUBWJJEBU-UHFFFAOYSA-N
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Description

2-(2H-1-Benzopyran-2-ylidene)propanal is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1-Benzopyran-2-ylidene)propanal can be achieved through various synthetic routes. One common method involves the condensation of 2H-1-benzopyran-2-one with propanal in the presence of a base. The reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as zinc oxide can be employed to improve the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1-Benzopyran-2-ylidene)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzopyran ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2H-1-Benzopyran-2-ylidene)propanal involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1-Benzopyran-2-ylidene)propanal is unique due to its specific structure, which combines the benzopyran ring with a propanal groupCompared to similar compounds, it may exhibit enhanced or distinct biological effects, making it a valuable compound for further research and development .

Properties

CAS No.

38205-36-6

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-chromen-2-ylidenepropanal

InChI

InChI=1S/C12H10O2/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)14-11/h2-8H,1H3

InChI Key

GADCHOUBWJJEBU-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC2=CC=CC=C2O1)C=O

Origin of Product

United States

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